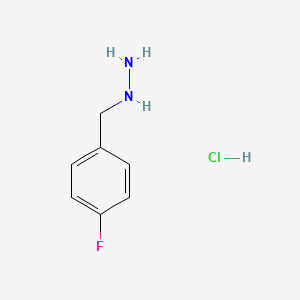

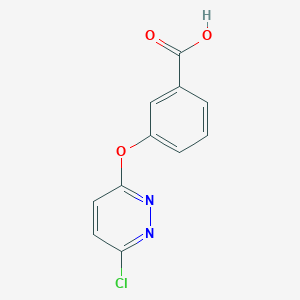

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole .

Synthesis Analysis

Imidazole is an important synthon in the development of new drugs . The synthesis of compounds incorporating a phthalazine ring at the position C2 of 4,5-dihydro-1H-imidazole involves several steps . The starting phthalazine in the reaction with 2-chloroimidazoline gives rise to the formation of pseudobase. Then, this compound upon treatment with HOSA yields betaine which under basic conditions gives 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine .Chemical Reactions Analysis

The reactions of the intermediate compound with a variety of acyl and sulfonyl chlorides lead to the formation of benzamides and benzenesulfonamides . Moreover, these compounds can be transformed into corresponding 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one derivatives .Applications De Recherche Scientifique

Antimicrobial Agents

Imidazole derivatives, including our compound of interest, have been reported to exhibit antibacterial and antifungal properties. This is attributed to their ability to interact with the microbial cell membrane and disrupt its integrity, leading to cell death .

Anticancer Therapeutics

The imidazole ring is a common feature in many anticancer agents. Derivatives of imidazole can be designed to target specific cancer cell lines, such as C6 (rat glioma) and HepG2 (human hepatocellular carcinoma) , by interfering with cell proliferation and inducing apoptosis .

Anti-inflammatory Drugs

The anti-inflammatory properties of imidazole derivatives are well-documented. They work by modulating the body’s inflammatory response, potentially through the inhibition of cyclooxygenase enzymes, which are key players in the inflammation pathway .

Gastrointestinal Therapeutics

Compounds with an imidazole moiety, like “5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine”, can be used to treat gastrointestinal disorders. They may act as proton pump inhibitors or histamine H2-receptor antagonists , providing relief from conditions like acid reflux .

Central Nervous System (CNS) Agents

Imidazole derivatives can cross the blood-brain barrier and have been explored for their potential in treating CNS disorders. They may exhibit sedative , anxiolytic , or anticonvulsant activities, making them candidates for treating anxiety, epilepsy, and other CNS conditions .

Cardiovascular Drugs

The imidazole ring is present in drugs that affect the cardiovascular system. These compounds can act as vasodilators or beta-blockers , helping to manage hypertension and other cardiovascular diseases .

Propriétés

IUPAC Name |

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-7-2-1-6(5-12-7)8-10-3-4-11-8/h1-2,5H,3-4H2,(H2,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNXJRHACUNVJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)

![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)

![3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328683.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)

![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)